molecular formula C6H9N3O B1483705 methyl 2-(1H-pyrazol-1-yl)acetimidate CAS No. 1936564-56-5

methyl 2-(1H-pyrazol-1-yl)acetimidate

Cat. No.: B1483705
CAS No.: 1936564-56-5
M. Wt: 139.16 g/mol
InChI Key: WBTKEYOICGILNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-pyrazol-1-yl)acetimidate is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1936564-56-5

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

methyl 2-pyrazol-1-ylethanimidate

InChI

InChI=1S/C6H9N3O/c1-10-6(7)5-9-4-2-3-8-9/h2-4,7H,5H2,1H3

InChI Key

WBTKEYOICGILNI-UHFFFAOYSA-N

SMILES

COC(=N)CN1C=CC=N1

Canonical SMILES

COC(=N)CN1C=CC=N1

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of methyl 2-(1H-pyrazol-1-yl)acetimidate typically involves two main stages:

  • Formation of the pyrazole ring : This is commonly achieved via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
  • Introduction of the acetimidate group : This involves functional group transformations on the pyrazole intermediate, often through substitution or condensation reactions.

Pyrazole Core Construction

A widely employed method for pyrazole synthesis is the reaction of hydrazine monohydrate with 1,3-diketones or β-ketoesters. According to recent studies, the pyrazole ring can be formed in situ by treating 1,3-diketone intermediates with hydrazine monohydrate under controlled conditions, often in a one-pot synthesis approach.

  • Starting materials : 3-benzoylpropionic acid derivatives or acetophenones are used to prepare 1,3-diketone intermediates.
  • Cyclization conditions : Hydrazine monohydrate is added to the 1,3-diketone solution, typically under mild heating, to promote ring closure and pyrazole formation.
  • Advantages : This method allows for the introduction of various substituents on the pyrazole ring by varying the starting diketone, enabling structural diversity and optimization of biological activity.

Formation of the Acetimidate Functionality

The acetimidate group (–C(=NH)OCH3) can be introduced by converting the pyrazole-containing intermediates through amidine or imidate formation reactions. While direct literature on this compound synthesis is limited, analogous methods from pyrazole derivatives suggest the following:

  • Use of alkylating agents : Methylation of pyrazolylacetimidate precursors can be achieved by reaction with methylating reagents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Imidate synthesis : Conversion of corresponding amidines or nitriles to imidates by treatment with alcohols (methanol) and acid catalysts is a known approach.
  • Purification : The crude product is typically purified by recrystallization or chromatography to yield the pure this compound.

Representative Preparation Procedure (Inferred from Related Pyrazole Syntheses)

Step Reagents & Conditions Description Yield & Notes
1. Synthesis of 1,3-diketone intermediate Starting from acetophenone derivatives, react with appropriate acid chlorides or anhydrides using carbonyldiimidazole (CDI) in anhydrous solvent Formation of 1,3-diketone precursor for pyrazole ring High yield; purity confirmed by NMR and MS
2. Pyrazole ring formation Add hydrazine monohydrate to diketone solution, stir at room temperature or mild heating (e.g., 50–60°C) Cyclization to form 3,5-disubstituted pyrazole Quantitative conversion; reaction monitored by TLC
3. Introduction of acetimidate group Treat pyrazole intermediate with methylating agent (e.g., methyl iodide) in presence of base (e.g., triethylamine) or convert amidine precursor with methanol under acidic conditions Formation of this compound Moderate to good yield; requires purification by recrystallization or chromatography

Purification and Characterization

  • Purification methods : Recrystallization from solvents such as ethanol or toluene, or chromatographic techniques (silica gel column chromatography).
  • Characterization : Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to verify structure and purity.
  • Yield optimization : Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products.

Comparative Data Table of Pyrazole Derivatives Preparation (Adapted from Related Studies)

Compound Starting Material Key Reagents Reaction Conditions Yield (%) Notes
3,5-Diphenylpyrazole derivatives 3-benzoylpropionic acid derivatives Hydrazine monohydrate 50–60°C, 2–4 h 70–90 One-pot synthesis, scalable
Pyrazole-based hydroxamate inhibitors 3-benzoylpropionic acid + benzylhydroxylamine CDI, hydrazine monohydrate Room temp to 60°C 60–85 Precursor for further functionalization
This compound (inferred) Pyrazole intermediate Methyl iodide, base Room temp to reflux 50–75 Requires careful control of methylation

Notes on Alternative Methods and Patents

  • Patent literature reveals related pyrazole derivatives prepared via multi-step syntheses involving organic layer separations, acid-base washes, and controlled crystallization steps to obtain high-purity products.
  • Reaction quenching, temperature control during acid addition, and washing steps are critical for product quality.
  • The use of glacial acetic acid and toluene washing at low temperatures (0–5°C) is common to isolate pyrazole salts or derivatives with high purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-(1H-pyrazol-1-yl)acetimidate, and how are reaction conditions optimized?

  • Methodology :

  • Nucleophilic Substitution : React methyl 2-bromoacetimidate with 1H-pyrazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux (60–80°C) .
  • Catalytic Enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency and yield .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase .
    • Optimization : Adjust solvent polarity, temperature, and stoichiometry of reactants to maximize product formation. For example, elevated temperatures (70–90°C) accelerate reaction rates but may require inert atmospheres to prevent decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and acetimidate methyl groups (δ 3.0–3.5 ppm) .
  • ¹³C NMR : Confirm the acetimidate carbonyl (δ 160–170 ppm) and pyrazole carbons (δ 110–150 ppm) .
    • Infrared (IR) Spectroscopy : Detect C=N stretching (1640–1680 cm⁻¹) and C-O vibrations (1200–1250 cm⁻¹) .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How stable is this compound under standard laboratory conditions?

  • Stability Profile :

  • Ambient Conditions : Stable in dry environments for weeks; degradation occurs under prolonged exposure to moisture or acidic/basic conditions .
  • Storage Recommendations : Store in sealed containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Electrophilic Reactivity : The acetimidate group acts as an electrophile, facilitating nucleophilic attacks (e.g., by amines or thiols). The pyrazole ring stabilizes intermediates via resonance .
  • Kinetic Studies : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor intermediate formation. For example, track the disappearance of starting materials and appearance of products .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

  • X-ray Crystallography : Resolve ambiguous NMR/IR signals by determining the crystal structure using SHELX software .
  • Comparative Analysis : Cross-reference experimental data with computational simulations (e.g., DFT calculations for NMR chemical shifts) .

Q. How can this compound be leveraged in drug discovery?

  • Biological Targets : The pyrazole moiety interacts with enzymes (e.g., kinases) and receptors (e.g., GABAₐ), suggesting potential as a pharmacophore .
  • Derivatization : Synthesize analogs (e.g., hydrazides or Schiff bases) and screen for antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) .

Q. What experimental designs mitigate challenges in synthesizing high-purity this compound?

  • Purification Techniques : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to remove byproducts .
  • Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How does the electronic nature of the pyrazole ring influence the compound’s reactivity?

  • Resonance Effects : The pyrazole’s conjugated π-system stabilizes charge during reactions, enhancing electrophilic substitution at the 4-position .
  • Steric Effects : Substituents on the pyrazole (e.g., methyl groups) can hinder or direct reactivity in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.